4-Isopropoxy-3-methyl-benzoyl chloride
Description
Note: The evidence provided refers to 4-Isopropoxy-3-methoxybenzyl chloride (CAS: 1036588-32-5), a benzyl chloride derivative with isopropoxy (-OCH(CH₃)₂) and methoxy (-OCH₃) substituents. The queried compound, "4-Isopropoxy-3-methyl-benzoyl chloride," differs in both functional group (benzoyl chloride, containing a carbonyl-Cl) and substituent (methyl instead of methoxy). Due to this discrepancy, the comparison below will focus on structurally related benzyl chloride derivatives from the evidence.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-methyl-4-propan-2-yloxybenzoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3 |
InChI Key |
KRFPONNFGVLAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties of 4-Isopropoxy-3-methoxybenzyl Chloride (CAS: 1036588-32-5):
- Molecular Formula : C₁₁H₁₅ClO₂
- Molecular Weight : 214.69 g/mol
- Purity : ≥98% (as per industrial standards)
- Applications : Pharmaceutical intermediate, likely used in synthesizing bioactive molecules due to its reactive benzyl chloride group .
Comparison with Structurally Similar Compounds
The following compounds are structurally related to 4-Isopropoxy-3-methoxybenzyl chloride, differing in substituents or backbone (Table 1). Data sourced from pharmaceutical intermediate catalogs and synthesis protocols .
Table 1: Structural and Functional Comparison of Related Benzyl Chloride Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups in 4-Isopropoxy-3-methoxybenzyl chloride are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, nitrile (-CN) or bromine substituents (e.g., 159783-16-1, 172900-73-1) increase electrophilicity, favoring nucleophilic attacks .
Reactivity in Synthesis :
- Benzyl chlorides (e.g., 1036588-32-5) are highly reactive in nucleophilic substitutions (e.g., forming C-N or C-O bonds). Brominated analogs (e.g., 172900-73-1) may participate in Suzuki-Miyaura cross-coupling reactions due to the Br substituent .
Applications :
- Pharmaceuticals : Methoxy/isopropoxy-substituted benzyl chlorides are intermediates in antihypertensive or antimicrobial agents.
- Agrochemicals : Bulkier substituents (e.g., cyclopentyloxy in 159783-16-1) improve lipid solubility, enhancing pesticidal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
